REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.[CH3:9][NH:10][CH3:11]>C(O)C>[Br:1][C:2]1[N:3]=[C:4]([N:10]([CH3:11])[CH3:9])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
at 70° C
|
Type
|
CUSTOM
|
Details
|
Evaporate the yellow solution to a reduced volume
|
Type
|
ADDITION
|
Details
|
dilute with ethyl acetate (100; mL)
|
Type
|
WASH
|
Details
|
Wash with water (40; mL), brine (40; mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Decant the liquid
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
to give pale yellow oil (13.8; g)
|
Type
|
DISTILLATION
|
Details
|
Distill
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |